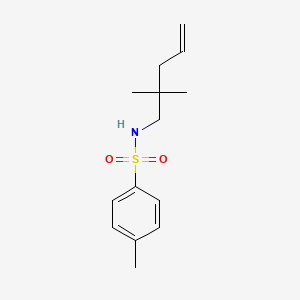
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with a substituted alkyl chain, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- typically involves the sulfonation of a benzene derivative followed by the introduction of the N-(2,2-dimethyl-4-pentenyl)-4-methyl- group. Common reagents for sulfonation include sulfuric acid or chlorosulfonic acid. The alkylation step may involve the use of alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions may occur at the sulfonamide nitrogen or the alkyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible development as a pharmaceutical agent, particularly in antimicrobial or anticancer research.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- would depend on its specific biological target. Sulfonamides typically inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. The molecular targets could include enzymes involved in folate synthesis or other metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: The parent compound, known for its antimicrobial properties.
N-(2,2-dimethyl-4-pentenyl)-4-methyl-benzenesulfonamide: A closely related compound with similar structural features.
Uniqueness
Benzenesulfonamide, N-(2,2-dimethyl-4-pentenyl)-4-methyl- may exhibit unique properties due to the specific substitution pattern on the alkyl chain, potentially leading to distinct biological activities or chemical reactivity.
Propriétés
Numéro CAS |
95106-72-2 |
|---|---|
Formule moléculaire |
C14H21NO2S |
Poids moléculaire |
267.39 g/mol |
Nom IUPAC |
N-(2,2-dimethylpent-4-enyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO2S/c1-5-10-14(3,4)11-15-18(16,17)13-8-6-12(2)7-9-13/h5-9,15H,1,10-11H2,2-4H3 |
Clé InChI |
BOIHBDKGAOJPHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


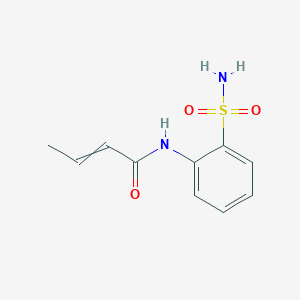
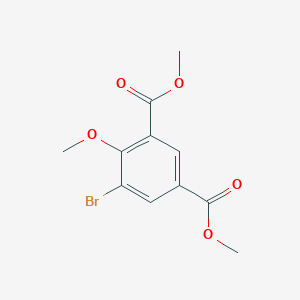
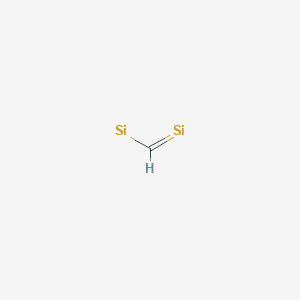
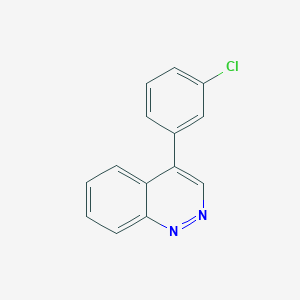

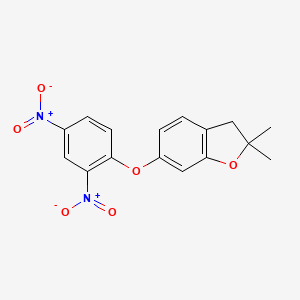
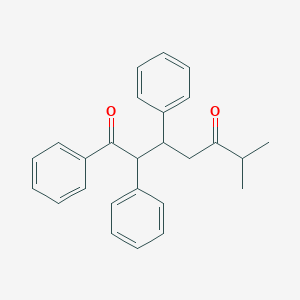

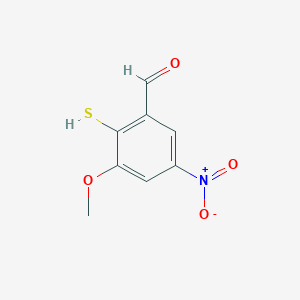
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
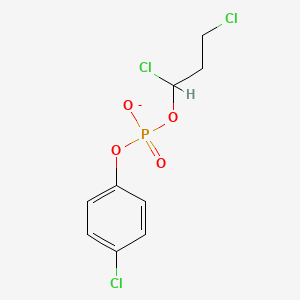
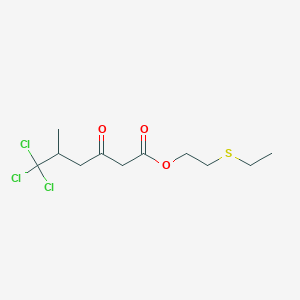
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)

